molecular formula C10H23N B1622488 tert-Butylisobutylethylamine CAS No. 244191-68-2

tert-Butylisobutylethylamine

Cat. No.: B1622488
CAS No.: 244191-68-2
M. Wt: 157.3 g/mol
InChI Key: PRLPOYQXHQUODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butylisobutylethylamine is a useful research compound. Its molecular formula is C10H23N and its molecular weight is 157.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

244191-68-2

Molecular Formula

C10H23N

Molecular Weight

157.3 g/mol

IUPAC Name

N-tert-butyl-N-ethyl-2-methylpropan-1-amine

InChI

InChI=1S/C10H23N/c1-7-11(8-9(2)3)10(4,5)6/h9H,7-8H2,1-6H3

InChI Key

PRLPOYQXHQUODC-UHFFFAOYSA-N

SMILES

CCN(CC(C)C)C(C)(C)C

Canonical SMILES

CCN(CC(C)C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butylisobutylamine (25.84 g, 0.2 mol) and diethyl sulfate (46.26 g, 0.3 mol) was warmed to 70° C. with stirring. An exothermic reaction started and in a few minutes the temperature rose to 150° C. with vigorous boiling of the mixture. After cooling to ˜50° C., 5 M aqueous potassium hydroxide (100 ml, 0.5 mol) was added. The organic layer was separated and dried over anhydrous magnesium sulfate. Diethyl sulfate (10 ml) was added and the mixture was stirred at 100° C. for 1 h. Aqueous 5 M potassium hydroxide (100 ml) was added and the mixture was stirred at 80° C. for 1 h. The organic layer was separated and the aqueous layer was extracted with diethyl ether (50 ml). The organic solutions were combined, dried over anhydrous magnesium sulfate and the product was isolated by distillation. A small amount (1-2%) of tert-butylisobutylamine which was removed by the addition of 2.5 M n-butyllithium in hexane (5.0 ml, 10 mmol) and the product distilled to yield 22.56 g, (72%) of product, bp 68-70° C./40 mm Hg; 1H NMR (CDCl3) δ0.85 (d, J=6.5 Hz, 6H, CH3), 0.98 (t, J=6.5 Hz, 3H, CH3), 1.01 (s, 9H, CH3), 1.66 (n, J=6.5 Hz, 1H, CH), 2.04 (d, J=6.57 Hz, 2H, CH2), 2.51 (q, J=6.5 Hz, 2H, CH2).
Quantity
25.84 g
Type
reactant
Reaction Step One
Quantity
46.26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
72%

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